FR-167356 - 174185-16-1

FR-167356

Catalog Number: EVT-268710
CAS Number: 174185-16-1
Molecular Formula: C19H17Cl2NO3
Molecular Weight: 378.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FR-167356 is a novel inhibitor of vacuolar ATPase. It has been proposed as a drug target in lytic bone diseases. Studies suggest that the key issue regarding the therapeutic usefulness of V-ATPase inhibitors is selective inhibition of osteoclast V-ATPase.
Synthesis Analysis

The synthesis of FR-167356 involves several key steps that include the modification of existing compounds to enhance their inhibitory properties against vacuolar ATPase. While specific synthetic routes are not detailed in the available literature, the general approach typically involves:

  1. Chemical Modification: Starting from a known V-ATPase inhibitor, structural modifications are made to improve selectivity and potency. This may involve altering functional groups or introducing new moieties that can interact more effectively with the target enzyme.
  2. Random Screening: The compound was identified through screening assays that evaluate the activity of various derivatives against osteoclast V-ATPase, focusing on their ability to inhibit proton transport and subsequent cellular functions related to bone resorption.
  3. Characterization: Following synthesis, compounds undergo rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structure and purity.
Molecular Structure Analysis

The molecular structure of FR-167356 is characterized by unique features that differentiate it from other known V-ATPase inhibitors. While specific structural data such as molecular formula or 3D conformation are not provided in the search results, it is noted that FR-167356 possesses a novel chemical framework that contributes to its selective inhibitory action on osteoclast V-ATPase. The compound's design aims to exploit differences in the structural characteristics of osteoclast versus lysosomal V-ATPases, which may involve variations in amino acid composition or conformational states that influence binding affinity .

Chemical Reactions Analysis

FR-167356 primarily participates in biochemical reactions where it acts as an inhibitor of vacuolar ATPase activity. Key aspects include:

  1. Inhibition Mechanism: The compound interferes with proton transport across the membrane by binding to the V-ATPase complex, thereby disrupting its function in osteoclasts.
  2. Selectivity: Experimental data indicate that FR-167356 exhibits approximately seven-fold less potency against lysosomal V-ATPase compared to osteoclast V-ATPase, highlighting its potential for selective therapeutic applications without broadly affecting cellular pH regulation in other tissues .
  3. Impact on Bone Resorption: In vitro studies demonstrate that FR-167356 significantly inhibits bone resorption processes mediated by osteoclasts, suggesting its utility in treating conditions characterized by excessive bone loss .
Mechanism of Action

The mechanism of action for FR-167356 involves its role as a selective inhibitor of vacuolar ATPase in osteoclasts:

  1. Proton Transport Inhibition: By binding to the V-ATPase complex, FR-167356 prevents the transport of protons across the cell membrane, which is essential for maintaining acidic conditions necessary for bone resorption.
  2. Cellular Effects: This inhibition leads to reduced acidification within the ruffled border of osteoclasts, impairing their ability to dissolve bone matrix and ultimately decreasing bone resorption rates.
  3. Selectivity Profile: The compound's preferential action on osteoclast V-ATPase over lysosomal V-ATPase suggests that it may offer therapeutic benefits with reduced side effects related to normal cellular functions dependent on lysosomal activity .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, solubility, or spectral data are not detailed in the search results, general characteristics of similar compounds can be inferred:

Applications

FR-167356 holds promise for several scientific and medical applications:

  1. Therapeutic Development: As an inhibitor of vacuolar ATPase, it is being investigated for its potential use in treating lytic bone diseases such as osteoporosis and cancer-induced bone resorption.
  2. Research Tool: The compound serves as a valuable tool for studying the role of vacuolar ATPases in various cellular processes, particularly those related to bone metabolism and osteoclast function .
  3. Drug Development: Insights gained from studies involving FR-167356 could inform the design of new drugs targeting similar pathways involved in bone health and disease management.
Introduction to FR-167356 in Biomedical Research

Historical Context of Vacuolar ATPase Inhibitor Development

The development of vacuolar ATPase (V-ATPase) inhibitors represents a significant frontier in targeting cellular acidification processes for therapeutic benefit. Early inhibitors like bafilomycin A1, isolated from Streptomyces species, demonstrated nanomolar potency against V-ATPases but exhibited broad-spectrum inhibition across mammalian isoforms. This lack of selectivity caused substantial cellular toxicity due to simultaneous disruption of lysosomal acidification, renal proton transport, and other housekeeping functions [2] [9]. The therapeutic challenge was clear: Could an inhibitor discriminate between the ubiquitously expressed "housekeeping" V-ATPases and specialized isoforms involved in pathological processes? Initial efforts focused on modifying bafilomycin's complex macrolide structure, but its chemical instability and synthetic complexity hindered clinical translation [2]. This impasse drove the pursuit of novel chemical scaffolds that could achieve isoform-selective inhibition, particularly for osteoclast-mediated bone resorption disorders. The discovery of FR-167356 emerged from this imperative, representing a structurally distinct approach to V-ATPase modulation [4].

Table 1: Evolution of Key V-ATPase Inhibitors

InhibitorSource/TypePotency (IC₅₀ Range)Selectivity Limitations
Bafilomycin A1Streptomyces-derived macrolide1-20 nM (all V-ATPases)Non-selective; inhibits lysosomal, renal, and osteoclast V-ATPases equally
SB-242784Synthetic small molecule~100 nM (osteoclast)Moderate selectivity but renal effects observed
FR-167356Synthetic benzofuran derivative170 nM (osteoclast); 1200 nM (lysosomal)7-fold selectivity for osteoclast over lysosomal V-ATPase

Rationale for Targeting Osteoclast V-ATPase in Bone Resorption Disorders

Osteoclasts, specialized bone-resorbing cells, deploy V-ATPase complexes at their ruffled border membrane to generate the acidic extracellular microenvironment (pH ~4.5) essential for dissolving bone mineral and activating proteases like cathepsin K. This extracellular acidification distinguishes osteoclast V-ATPases from those acidifying intracellular compartments in other cells [9]. Genetic evidence solidified V-ATPase as a therapeutic target: Knockout mice lacking the a3 subunit (ATP6V0A3) developed severe osteopetrosis due to defective osteoclast function, while lysosomal acidification remained intact [2] [8]. This subunit specificity suggested pharmacological discrimination was achievable.

The biological rationale extends to numerous lytic bone diseases:

  • Osteoporosis: Excessive osteoclast activity outpaces bone formation
  • Paget's disease: Focal areas of hyperactive bone remodeling
  • Metastatic bone disease: Tumors stimulate osteoclast-mediated bone destruction
  • Rheumatoid arthritis: Inflammatory mediators trigger peri-articular bone loss

Existing antiresorptives (bisphosphonates, denosumab) target osteoclast formation or survival. Direct inhibition of the osteoclast's resorptive machinery via V-ATPase offers a mechanistically distinct approach, potentially overcoming limitations of current therapies [9]. FR-167356 emerged as a compound designed to exploit this critical vulnerability in overactive osteoclasts [5].

Discovery and Structural Innovation of FR-167356

FR-167356 (C₁₉H₁₇Cl₂NO₃; MW 378.25 g/mol) was discovered through systematic screening of compound libraries using chicken osteoclast microsomes as the primary assay system. A hit compound was identified and subsequently optimized via medicinal chemistry to enhance potency and selectivity, culminating in FR-167356 [2]. Its chemical structure features a dichlorinated benzamide group linked to a benzofuran core bearing a tertiary alcohol moiety (2-hydroxypropan-2-yl group) – a configuration distinct from prior V-ATPase inhibitors [1] [6].

Table 2: Key Structural Features of FR-167356

Structural ElementChemical CharacteristicsPotential Functional Role
Dichlorinated Benzamide2,6-dichloro substitution on phenyl ringTarget binding affinity; potential hydrophobic interactions
Benzofuran CoreFused oxygen-containing heterocycleStructural rigidity; scaffold orientation
Tertiary Alcohol2-hydroxypropan-2-yl group at C3 positionHydrogen bonding; metabolic stability
Methyl GroupAt C2 of benzofuran ringSteric influence on conformation

This molecular architecture yielded several pharmacological advantages:

  • Oral bioavailability: Unlike peptide-based inhibitors, FR-167356 is orally active, enabling systemic administration [1]
  • Metabolic stability: The tertiary alcohol and benzofuran core contribute to resistance to rapid degradation
  • Selectivity foundation: The unique scaffold likely engages isoform-specific binding pockets in V-ATPase complexes

The compound's synthetic tractability further distinguished it from natural product-derived inhibitors like bafilomycin, enabling large-scale production for research and potential clinical use [2] [6]. Biochemical characterization confirmed its primary mechanism: potent inhibition of proton translocation driven by V-ATPase activity in osteoclast membranes (IC₅₀ = 170 nM), thereby preventing extracellular acidification essential for bone resorption [3] [6].

Table 3: Biochemical Profile of FR-167356 Against V-ATPases

Tissue/Cell SourceMembrane TypeIC₅₀ (nM)Relative Potency vs. Osteoclast
OsteoclastPlasma membrane1701.0 (reference)
MacrophageMicrosomal220~0.77
Renal cortexBrush border370~0.46
LiverLysosomal370-1200*~0.14-0.46
Reports vary: [1] cites 370 nM; [6] cites 1200 nM for liver lysosomal membranes

Properties

CAS Number

174185-16-1

Product Name

FR-167356

IUPAC Name

2,6-dichloro-N-[3-(2-hydroxypropan-2-yl)-2-methyl-1-benzofuran-7-yl]benzamide

Molecular Formula

C19H17Cl2NO3

Molecular Weight

378.2 g/mol

InChI

InChI=1S/C19H17Cl2NO3/c1-10-16(19(2,3)24)11-6-4-9-14(17(11)25-10)22-18(23)15-12(20)7-5-8-13(15)21/h4-9,24H,1-3H3,(H,22,23)

InChI Key

GCAOVMKRBUCSET-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

FR-167356; FR167356; FR 167356; UNII-XF02B1HC8R.

Canonical SMILES

CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.